molecular formula C20H18ClN3O2 B5426548 (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile

Cat. No.: B5426548
M. Wt: 367.8 g/mol
InChI Key: WUVDNSAKBGEQQL-NTEUORMPSA-N
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety linked to a substituted phenyl group through a propenenitrile bridge. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution on Phenyl Ring: The 3-chloro-4,5-diethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of Propenenitrile Bridge: The final step involves the formation of the propenenitrile bridge, which can be achieved through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound may be studied for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the chloro and diethoxy substitutions on the phenyl ring.

    (E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a single chloro substitution on the phenyl ring.

    (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile: Contains methoxy substitutions instead of ethoxy.

Uniqueness

The uniqueness of (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile lies in its specific substitution pattern on the phenyl ring. The presence of both chloro and diethoxy groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-3-25-18-11-13(10-15(21)19(18)26-4-2)9-14(12-22)20-23-16-7-5-6-8-17(16)24-20/h5-11H,3-4H2,1-2H3,(H,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVDNSAKBGEQQL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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